molecular formula C11H15NO B169992 4-Isobutyl-benzoic acid amide CAS No. 121735-02-2

4-Isobutyl-benzoic acid amide

Cat. No.: B169992
CAS No.: 121735-02-2
M. Wt: 177.24 g/mol
InChI Key: KLBLQTWERYGVTB-UHFFFAOYSA-N
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Description

4-Isobutyl-benzoic acid amide is an organic compound characterized by the presence of an amide functional group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyl-benzoic acid amide typically involves the amidation of 4-Isobutyl-benzoic acid with an appropriate amine. One common method is the direct condensation of the carboxylic acid with the amine in the presence of a dehydrating agent such as thionyl chloride or carbodiimides . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Catalysts such as titanium tetrachloride or boronic acids can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyl-benzoic acid amide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Isobutyl-benzoic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutyl-benzoic acid amide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    4-Isobutyl-benzoic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an amide.

    4-Isobutyl-benzamide: A closely related compound with similar structural features but different functional groups.

Uniqueness: 4-Isobutyl-benzoic acid amide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

4-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBLQTWERYGVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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